molecular formula C14H14N2OS B5736230 N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea

N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea

Cat. No.: B5736230
M. Wt: 258.34 g/mol
InChI Key: BEALDQYVTHSJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea, also known as HTU, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiourea compounds and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been suggested that this compound may inhibit the activity of certain receptors, such as the insulin receptor, leading to its anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea. One area of interest is its potential use as a cancer therapy. Further research is needed to determine the optimal dosage and administration method for this compound in cancer treatment. Additionally, research is needed to determine the mechanism of action of this compound in inhibiting cancer cell growth. Another area of interest is the use of this compound as a catalyst in organic synthesis reactions. Further research is needed to determine the optimal reaction conditions for this compound as a catalyst and to explore its potential applications in various organic synthesis reactions.

Synthesis Methods

N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea can be synthesized through a reaction between 4-methylphenyl isothiocyanate and 4-hydroxyaniline. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization. The yield of the synthesis is typically around 50-60%.

Scientific Research Applications

N-(4-hydroxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(17)9-7-12/h2-9,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALDQYVTHSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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